2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-2-yl)benzamide
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Overview
Description
2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-2-yl)benzamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a morpholinylsulfonyl group, and a pyridinyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminopyridine to yield 2-methoxy-N-(pyridin-2-yl)benzamide.
Introduction of the Morpholinylsulfonyl Group: The benzamide intermediate is then reacted with morpholine and sulfur trioxide to introduce the morpholinylsulfonyl group at the 5-position of the benzamide ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated benzamide, while reduction of a nitro group can yield an aminated benzamide.
Scientific Research Applications
2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes and interactions.
Medicine: This compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide
- N-(pyridin-2-yl)-5-(morpholin-4-ylsulfonyl)benzamide
- 2-methoxy-N-(pyridin-2-yl)benzamide
Uniqueness
2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-2-yl)benzamide is unique due to the presence of both the morpholinylsulfonyl and pyridinyl groups, which confer specific chemical and biological properties. This combination of functional groups allows for versatile applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
2-methoxy-5-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-24-15-6-5-13(26(22,23)20-8-10-25-11-9-20)12-14(15)17(21)19-16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHINKBMBBPMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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